molecular formula C8H11Br2N B3345125 2-Bromo-4,6-dimethylaniline hydrogen bromide CAS No. 101703-31-5

2-Bromo-4,6-dimethylaniline hydrogen bromide

Cat. No. B3345125
CAS RN: 101703-31-5
M. Wt: 280.99 g/mol
InChI Key: NYHBQMSSIQBZLI-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylaniline hydrogen bromide, also known as 2-bromo-4,6-dimethylbenzenamine hydrobromide, is a chemical compound with the molecular formula C8H11Br2N . It is used in the synthesis of various other compounds .


Synthesis Analysis

2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline. This reaction requires the reagent Et3N, a catalyst CuCl, and the menstruum dioxane .


Molecular Structure Analysis

The molecular formula of this compound is C8H11Br2N . The molecular weight is 280.99 . The structure of the compound can be represented as BrC6H2(CH3)2NH2 .


Chemical Reactions Analysis

2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .


Physical And Chemical Properties Analysis

2-Bromo-4,6-dimethylaniline is a solid at 20 degrees Celsius . It has a melting point of 43-47 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Safety and Hazards

2-Bromo-4,6-dimethylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-bromo-4,6-dimethylaniline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMSSIQBZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1 1, 3-necked round-bottom flask, equipped with an overhead stirrer, thermometer, and addition funnel was placed in a heating mantle and charged with 2,4-dimethylaniline (60 g, 0.495 mol), propionic acid (450 ml) and water (2 ml). Rapid stirring was initiated as a solution of bromine (93 g, 0.582 mol) in propionic acid (50 ml) was added over 5 minutes. The resulting slurry was stirred at 85°-90° C. for 40 minutes while monitoring the progress of the reaction by high pressure liquid chromatography (HPLC). After cooling to ambient temperature, ethylene was bubbled through the mixture to discharge the color. After cooling to 10° C. and a 15 minute age, the mixture was filtered. The product was washed with chilled propionic acid (150 ml) then hexane (400 ml) added portionwise. The white to cream colored solid was air dried with final drying accomplished under vacuum. The Compound 1a was obtained as a fine white powder.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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